Braylin, a natural coumarin, is classified as a pyranocoumarin due to the presence of a pyran ring fused to the coumarin core. It was first isolated from the bark of the Australian rainforest tree, Flindersia brayleyana F. Muell. [, ]. Braylin has since been found in other plant species, including Zanthoxylum tingoassuiba, Cedrelopsis grevei, Coriaria nepalensis, and Murraya paniculata [1, 6-8, 14].
Braylin has garnered significant interest in scientific research due to its diverse pharmacological properties, particularly its anti-inflammatory, immunomodulatory, and vasorelaxant effects [, ]. These properties make it a promising candidate for developing novel therapeutic agents for inflammatory diseases and cardiovascular disorders.
Thermal Rearrangement of α,α-Dimethylpropargyl Ethers: This method, considered a more efficient and higher-yielding approach [], involves the preparation of α,α-dimethylpropargyl ethers of simple phenols, followed by their thermal rearrangement to yield 2,2-dimethylchromens, including braylin.
Base-catalyzed Wessely-Moser Rearrangement: While less commonly employed for braylin synthesis, this method, involving the rearrangement of coumarin derivatives under basic conditions, is also reported [].
Reduction: Braylin can be reduced to form 3',4'-dihydrobraylin using Saccharomyces cerevisiae strains in a biphasic system. This biotransformation process is regioselective [].
Derivatization: The synthesis of 6-alkoxy and 6-hydroxy-alkyl amine derivatives of braylin has been explored for enhancing its vasorelaxing properties [].
Glucocorticoid Receptor (GR) Agonism: Braylin acts as a GR ligand, binding to and activating the receptor []. This interaction triggers downstream signaling pathways, leading to the suppression of inflammatory responses.
NF-κB Inhibition: Braylin effectively inhibits the transcriptional activity of NF-κB [], a crucial transcription factor involved in regulating inflammatory responses. This inhibition further contributes to its anti-inflammatory effects.
Phosphodiesterase-4 (PDE4) Inhibition: Braylin demonstrates inhibitory activity against PDE4 [, ], an enzyme responsible for degrading cyclic adenosine monophosphate (cAMP). This inhibition leads to increased intracellular cAMP levels, contributing to its vasorelaxant effects.
Adenylyl Cyclase/cAMP Pathway Activation: Braylin's vasorelaxant mechanism also involves the activation of the adenylyl cyclase/cAMP pathway [], further enhancing cAMP levels and promoting smooth muscle relaxation.
Anti-inflammatory Agent: Braylin demonstrates potent anti-inflammatory effects in both in vitro and in vivo models. It effectively reduces the production of pro-inflammatory cytokines, such as IL-1β, TNF-α, and IL-6, while increasing the anti-inflammatory cytokine TGF-β []. This property makes it a potential therapeutic candidate for inflammatory diseases.
Immunomodulator: Braylin exhibits immunomodulatory properties, regulating immune responses by suppressing excessive inflammation. Its ability to modulate cytokine production contributes to its potential for treating immune-related disorders [].
Vasorelaxant: Braylin induces potent vasorelaxation in various vascular beds, including mesenteric and iliac arteries. This effect is mediated through multiple mechanisms, including PDE4 inhibition and activation of the adenylyl cyclase/cAMP pathway [, ]. Its vasorelaxant properties make it a promising candidate for developing novel therapies for cardiovascular diseases, such as hypertension.
Anticancer Agent: While not extensively studied, some research suggests that braylin might possess anticancer properties. For instance, it was found to induce apoptosis in p53-deficient H1299 cells [], highlighting its potential for further investigation as a chemotherapeutic agent.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6